3,3'-((Phenylazanediyl)bis(4,1-phenylene))diacrylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3’-((Phenylazanediyl)bis(4,1-phenylene))diacrylic acid is a compound characterized by its unique structure, which includes a phenylazanediyl group linked to two phenylene groups, each of which is further connected to an acrylic acid moiety. This compound is known for its intramolecular charge transfer (ICT) character, making it a subject of interest in various scientific fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-((Phenylazanediyl)bis(4,1-phenylene))diacrylic acid typically involves the reaction of triphenylamine derivatives with acrylic acid under specific conditions. The process includes:
Starting Materials: Triphenylamine derivatives and acrylic acid.
Reaction Conditions: The reaction is carried out in the presence of a catalyst, often under reflux conditions, to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
3,3’-((Phenylazanediyl)bis(4,1-phenylene))diacrylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation.
Substitution: The phenyl and acrylic acid groups can undergo substitution reactions with various nucleophiles and electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) is often used.
Substitution: Reagents such as halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.
Scientific Research Applications
3,3’-((Phenylazanediyl)bis(4,1-phenylene))diacrylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential in biological imaging due to its ICT properties.
Medicine: Explored for its potential therapeutic effects, particularly in drug delivery systems.
Mechanism of Action
The mechanism by which 3,3’-((Phenylazanediyl)bis(4,1-phenylene))diacrylic acid exerts its effects involves its ICT character. This property allows the compound to interact with various molecular targets and pathways, including:
Molecular Targets: The compound can bind to specific proteins and enzymes, altering their activity.
Pathways Involved: It can modulate signaling pathways related to cellular growth, differentiation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
3,3’-((Phenylazanediyl)bis(4,1-phenylene))dipropiolaldehyde: Shares a similar phenylazanediyl and phenylene structure but differs in the functional groups attached.
3,3’-((Phenylazanediyl)bis(4,1-phenylene))bis(prop-2-yn-1-ol): Another related compound with prop-2-yn-1-ol groups instead of acrylic acid.
Uniqueness
3,3’-((Phenylazanediyl)bis(4,1-phenylene))diacrylic acid is unique due to its ICT properties, which are not as pronounced in the similar compounds listed above. This makes it particularly valuable in applications requiring strong charge transfer characteristics, such as in organic electronics and biological imaging .
Properties
Molecular Formula |
C24H19NO4 |
---|---|
Molecular Weight |
385.4 g/mol |
IUPAC Name |
(E)-3-[4-(N-[4-[(E)-2-carboxyethenyl]phenyl]anilino)phenyl]prop-2-enoic acid |
InChI |
InChI=1S/C24H19NO4/c26-23(27)16-10-18-6-12-21(13-7-18)25(20-4-2-1-3-5-20)22-14-8-19(9-15-22)11-17-24(28)29/h1-17H,(H,26,27)(H,28,29)/b16-10+,17-11+ |
InChI Key |
PHAOIZQHGZKSEZ-OTYYAQKOSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)N(C2=CC=C(C=C2)/C=C/C(=O)O)C3=CC=C(C=C3)/C=C/C(=O)O |
Canonical SMILES |
C1=CC=C(C=C1)N(C2=CC=C(C=C2)C=CC(=O)O)C3=CC=C(C=C3)C=CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.